molecular formula C18H19N5O2 B6692833 (3R,4S)-1-(1H-indole-2-carbonyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide

(3R,4S)-1-(1H-indole-2-carbonyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6692833
M. Wt: 337.4 g/mol
InChI Key: REGCWDJBTJSSSQ-KGLIPLIRSA-N
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Description

(3R,4S)-1-(1H-indole-2-carbonyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features an indole moiety, a pyrazole ring, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-(1H-indole-2-carbonyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting with a suitable precursor, such as an aniline derivative, the indole ring can be constructed through a Fischer indole synthesis.

    Construction of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.

    Assembly of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final steps involve coupling the indole, pyrazole, and pyrrolidine moieties under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1-(1H-indole-2-carbonyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,4S)-1-(1H-indole-2-carbonyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3R,4S)-1-(1H-indole-2-carbonyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-1-(1H-indole-2-carbonyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide: can be compared with other indole-containing compounds, such as tryptophan or serotonin.

    Pyrazole derivatives: Compounds like pyrazole itself or 1-phenyl-3-methyl-5-pyrazolone.

    Pyrrolidine derivatives: Compounds such as nicotine or proline.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which can confer unique chemical and biological properties. This structural complexity makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3R,4S)-1-(1H-indole-2-carbonyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-22-8-12(7-20-22)13-9-23(10-14(13)17(19)24)18(25)16-6-11-4-2-3-5-15(11)21-16/h2-8,13-14,21H,9-10H2,1H3,(H2,19,24)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGCWDJBTJSSSQ-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2C(=O)N)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@H]2CN(C[C@@H]2C(=O)N)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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